![molecular formula C48H64O8 B055937 2,8,14,20-Tetrapentylcalixresorc[4]arene CAS No. 120663-39-0](/img/structure/B55937.png)
2,8,14,20-Tetrapentylcalixresorc[4]arene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8,14,20-Tetrapentylcalixresorc[4]arene is a macrocycle compound that belongs to the family of calixarenes. It has a unique structure that consists of four phenolic hydroxyl groups and four aromatic rings. This compound has attracted the attention of many researchers due to its potential applications in various fields, including drug delivery, catalysis, and sensing.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Enantiomer Synthesis : The first synthesis and isolation of enantiomers of inherently chiral resorc[4]arenes, achieved through monofunctionalization, have been reported. This process involves the separation of diastereomeric mixtures and hydrolysis to obtain pure resorc[4]arenes (Agena, Wolff, & Mattay, 2001).
Structural Studies : Tetraalkylated derivatives of 2,8,14,20-tetrathiacalix[4]arenes have been synthesized, with studies showing their unique formation of infinite channels in solid-state structures (Lhota´k et al., 1998).
Biochemical Applications
- Enzyme Inhibition : Research demonstrates that certain derivatives of resorcin[4]arene can inhibit α-chymotrypsin. This inhibition is due to the interaction between the resorcin[4]arene and the enzyme, which involves hydrophobic and polar group interactions (Uccello-Barretta et al., 2015).
Mass Spectrometry
- Calibration of Mass Spectrometers : Tetra-n-octyl derivatives of resorc[4]arene have been used for calibrating electrospray mass spectrometers in high mass ranges. This application utilizes their ability to form cluster ions (Letzel, Agena, & Mattay, 2001).
Materials Science
Charge Transfer Interactions : Studies on resorcin[4]arene's interactions with fullerenes have revealed their capacity to form charge-transfer complexes, which are essential in materials science for applications like solar cells (Saha et al., 2004).
Phase Transfer Catalyst : Calixarenes, including derivatives of resorcin[4]arene, have been tested as phase transfer catalysts in chemical reactions, like the synthesis of vanillin from eugenol (Utomo & Setiati, 2019).
Coordination Chemistry
- Lanthanide Coordination Polymers : Tetracarboxylatoresorcin[4]arene derivatives have been used to construct lanthanide-based coordination polymers, showcasing potential for selective luminescent sensing properties (Ma et al., 2019).
Analytical Chemistry
Metal Ion Complexation : Comparative studies on metal ion complexes of thiacalix[4]arene derivatives highlight their potential as molecular receptors, important in analytical chemistry for ion sensing and separation (Suwattanamala et al., 2006).
Fluorescent Sensing : Modified metal-organic frameworks (MOFs) using resorcin[4]arene-based tetracarboxylic acids have been developed for highly selective sensing of metal ions and small organic molecules (Zhao et al., 2016).
Propiedades
Número CAS |
120663-39-0 |
|---|---|
Nombre del producto |
2,8,14,20-Tetrapentylcalixresorc[4]arene |
Fórmula molecular |
C48H64O8 |
Peso molecular |
769 g/mol |
Nombre IUPAC |
2,8,14,20-tetrapentylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol |
InChI |
InChI=1S/C48H64O8/c1-5-9-13-17-29-33-21-35(43(51)25-41(33)49)30(18-14-10-6-2)37-23-39(47(55)27-45(37)53)32(20-16-12-8-4)40-24-38(46(54)28-48(40)56)31(19-15-11-7-3)36-22-34(29)42(50)26-44(36)52/h21-32,49-56H,5-20H2,1-4H3 |
Clave InChI |
LRJAHNNLOBUXBG-UHFFFAOYSA-N |
SMILES |
CCCCCC1C2=CC(=C(C=C2O)O)C(C3=CC(=C(C=C3O)O)C(C4=C(C=C(C(=C4)C(C5=C(C=C(C1=C5)O)O)CCCCC)O)O)CCCCC)CCCCC |
SMILES canónico |
CCCCCC1C2=CC(=C(C=C2O)O)C(C3=CC(=C(C=C3O)O)C(C4=C(C=C(C(=C4)C(C5=C(C=C(C1=C5)O)O)CCCCC)O)O)CCCCC)CCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



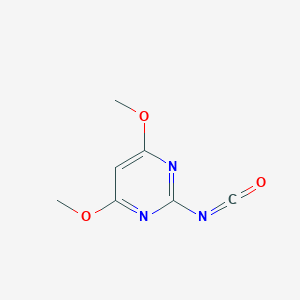
![Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride](/img/structure/B55860.png)
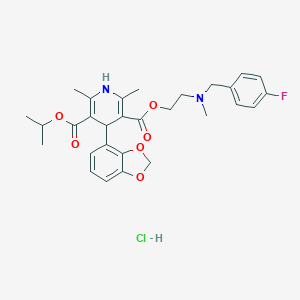

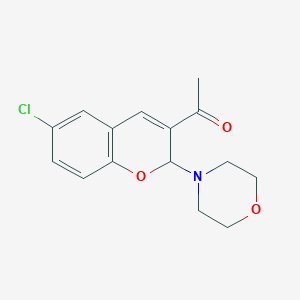
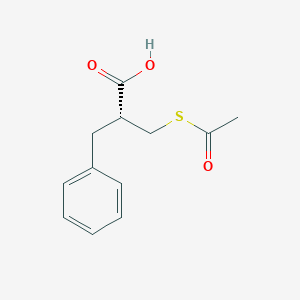
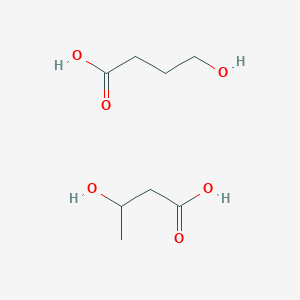
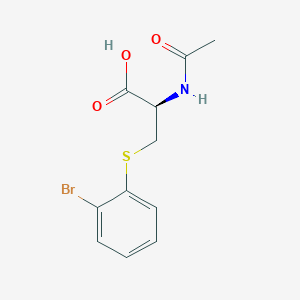
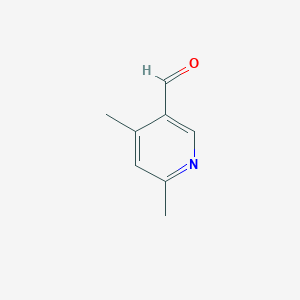
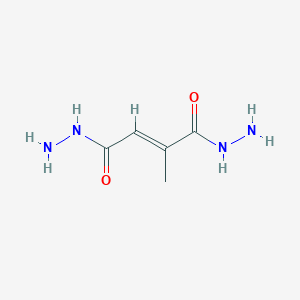

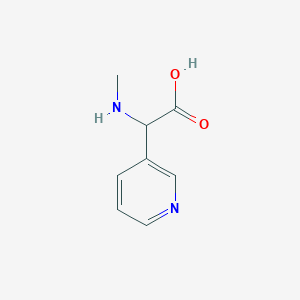
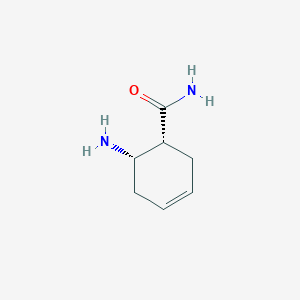
![tert-butyl 2-[(3R)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate](/img/structure/B55884.png)